molecular formula C6H6F3N3 B14859051 2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine

2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine

Cat. No.: B14859051
M. Wt: 177.13 g/mol
InChI Key: BQVRLKRMNORRRI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine typically involves the introduction of the trifluoroethyl group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor reacts with a trifluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyrimidin-5-amine
  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester

Comparison: Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)pyrimidin-5-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more effective in various applications.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)1-5-11-2-4(10)3-12-5/h2-3H,1,10H2

InChI Key

BQVRLKRMNORRRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(F)(F)F)N

Origin of Product

United States

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